molecular formula C19H24N2O4S2 B2744239 1-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide CAS No. 946249-67-8

1-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide

Cat. No.: B2744239
CAS No.: 946249-67-8
M. Wt: 408.53
InChI Key: LJMZMXBMYUFDSM-UHFFFAOYSA-N
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Description

1-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a phenyl group, and a propylsulfonyl substituent, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the phenyl group and the propylsulfonyl substituent. Common reagents used in these reactions include aniline derivatives, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

1-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could lead to its use in the development of new therapeutic agents.

    Industry: It may find applications in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-N-(1-(propylsulfonyl)piperidin-3-yl)methanesulfonamide
  • 1-phenyl-N-(1-phenylethyl)methanesulfonamide
  • 1-phenyl-N-[3-(1-piperidinyl)propyl]methanesulfonamide

Uniqueness

1-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide stands out due to its unique quinoline core and the specific arrangement of functional groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-2-13-27(24,25)21-12-6-9-17-10-11-18(14-19(17)21)20-26(22,23)15-16-7-4-3-5-8-16/h3-5,7-8,10-11,14,20H,2,6,9,12-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMZMXBMYUFDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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